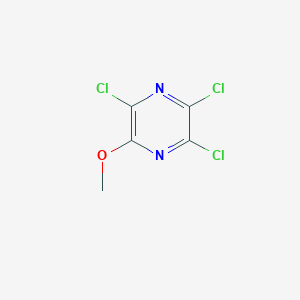![molecular formula C18H28N2 B11715262 [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)
[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine: is a complex organic compound characterized by its unique structure, which includes a hydrazine functional group attached to a substituted naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine typically involves the reaction of a substituted naphthalene derivative with hydrazine. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the bulk quantities of reactants.
Continuous flow systems: To ensure consistent production rates.
Purification steps: Including distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: Include naphthalene oxides.
Reduction products: Include hydrazine derivatives.
Substitution products: Include various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Biological assays: Used in assays to study enzyme interactions.
Drug development:
Medicine
Therapeutic agents: Investigated for potential therapeutic properties.
Diagnostic tools: Used in diagnostic assays for detecting specific biomolecules.
Industry
Material science: Used in the development of new materials with unique properties.
Chemical manufacturing: Employed in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism by which [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine exerts its effects involves:
Molecular targets: Interacts with specific enzymes or receptors in biological systems.
Pathways: Modulates biochemical pathways, leading to desired effects such as inhibition or activation of specific biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-2-(2-pyridylthio)ethan-1-one]
- [1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)-3-(1-pyrrolidinyl)-1-propanone]
Uniqueness
- Structural uniqueness : The presence of the hydrazine functional group attached to a substituted naphthalene ring.
- Reactivity : Exhibits unique reactivity patterns compared to other similar compounds.
- Applications : Broader range of applications in various fields due to its unique structure and properties.
Propiedades
Fórmula molecular |
C18H28N2 |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidenehydrazine |
InChI |
InChI=1S/C18H28N2/c1-7-13-10-15-16(11-14(13)12(2)20-19)18(5,6)9-8-17(15,3)4/h10-11H,7-9,19H2,1-6H3 |
Clave InChI |
HATFFPWBDRYCAG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1C(=NN)C)C(CCC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


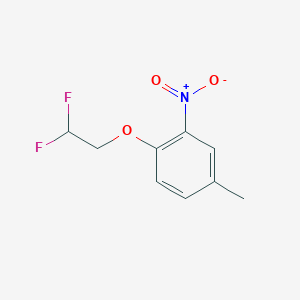
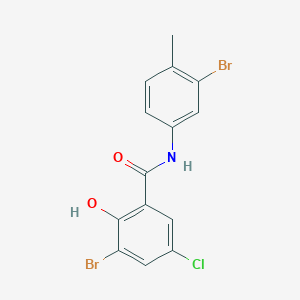
![4-Carbamoyl-1-[2-(dimethylamino)-2-oxoethyl]pyridinium](/img/structure/B11715189.png)
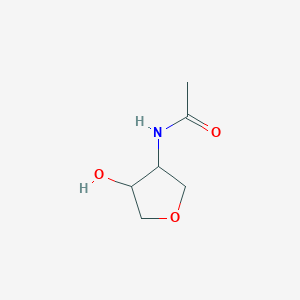
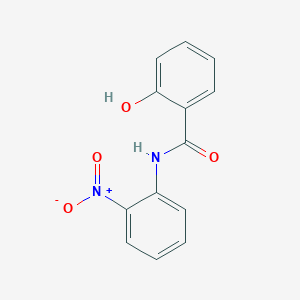
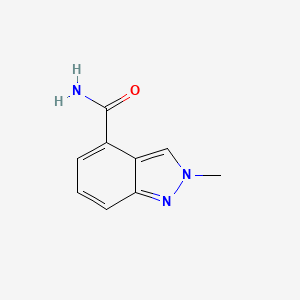

![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)
![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)
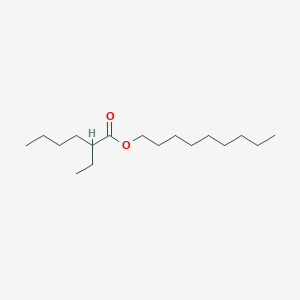
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)

